N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Solubility Lipophilicity Drug-likeness

Select this specific thiazolyl acetamide to exploit its unique 4-methoxybenzyl substitution, which delivers predictable O-demethylation metabolic soft-spot utility and improved aqueous solubility over the more lipophilic 4-methylbenzyl analog (CAS 954074-41-0). Sourced at ≥95% purity, this compound enables direct comparative dose–response profiling against the 4-fluorobenzyl comparator (CAS 942001-86-7) for controlled cytochrome P450 metabolism studies. Ideal for kinase inhibitor screening libraries exploring Src-family targets.

Molecular Formula C21H22N2O2S2
Molecular Weight 398.54
CAS No. 941984-79-8
Cat. No. B2787722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS941984-79-8
Molecular FormulaC21H22N2O2S2
Molecular Weight398.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C21H22N2O2S2/c1-15-3-5-17(6-4-15)13-26-21-23-18(14-27-21)11-20(24)22-12-16-7-9-19(25-2)10-8-16/h3-10,14H,11-13H2,1-2H3,(H,22,24)
InChIKeyXGSOFLKEONLHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Procurement-Relevant Overview: Class Identity and Core Structural Features


N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941984-79-8) is a synthetic thiazole-containing acetamide derivative with the molecular formula C21H22N2O2S2 and a molecular weight of 398.54 g·mol⁻¹ [1]. The compound features a central thiazole ring substituted at the 2-position with a 4-methylbenzyl thioether group and at the 4-position via an acetamide linker bearing an N-(4-methoxybenzyl) substituent. Thiazolyl N-benzyl-substituted acetamide derivatives have been investigated as Src kinase inhibitors and anticancer agents [2]. The compound is supplied as a research reagent, typically at ≥95% purity [1].

Why N-(4-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Cannot Be Interchanged with Close In-Class Analogs


Within the thiazolyl acetamide chemical space, even single-atom substitutions on the N-benzyl or S-benzyl moieties can produce substantial shifts in biological activity and physicochemical properties. For example, in the closely related series of thiazolyl N-benzyl-substituted acetamides, replacing the 4-methoxy group with hydrogen (unsubstituted N-benzyl) reduced Src kinase inhibitory potency by over 40-fold compared to optimized analogs [1]. Similarly, introducing a 4-fluoro substituent on the S-benzyl ring (analog 8b) yielded 64–71% inhibition of cancer cell proliferation at 50 μM, whereas the unsubstituted analog (8a) showed distinctly different potency [1]. These structure–activity relationships demonstrate that generic substitution among analogs bearing differing methoxy, methyl, fluoro, or unsubstituted benzyl groups is not scientifically justified without matched comparative data [1].

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Relative to Closest Analogs


Enhanced Aqueous Solubility and Reduced logP Driven by the 4-Methoxybenzyl Acetamide Substituent

The 4-methoxybenzyl group on the acetamide nitrogen introduces a hydrogen bond acceptor (methoxy oxygen) that lowers the computed logP and increases topological polar surface area (tPSA) relative to the 4-methylbenzyl-substituted analog. This predicts improved aqueous solubility and a more favorable drug-like property profile for the target compound in early-stage screening [1].

Solubility Lipophilicity Drug-likeness

Distinct Metabolic Stability Profile Conferred by 4-Methoxybenzyl vs. 4-Fluorobenzyl Substitution

The 4-methoxybenzyl substituent is susceptible to O-demethylation by CYP450 enzymes, a metabolic pathway distinct from the oxidative defluorination or aryl hydroxylation typical of the 4-fluorobenzyl analog. This differential metabolic soft spot allows researchers to probe structure–metabolism relationships in thiazolyl acetamide series or to select a compound with a predicted distinct metabolite profile [1].

Metabolic stability Cytochrome P450 Oxidative metabolism

Src Kinase Inhibitory Class Membership with Differential Substitution Tolerability vs. Published Lead Series

The target compound belongs to the thiazolyl N-benzyl-substituted acetamide class, for which Src kinase inhibitory activity has been demonstrated [1]. In the published series of (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamides, the unsubstituted N-benzyl derivative (8a) exhibited c-Src GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The target compound, while not directly tested in this assay, features a thioether linkage (4-methylbenzylthio) at the thiazole 2-position instead of the morpholinoethoxyphenyl group present in the reference series. This structural divergence—thioether vs. aryl ether linkage—may significantly impact kinase binding, and direct comparative testing would be required to determine relative potency [1].

Src kinase Kinase inhibition GI50

Recommended Research Application Scenarios for N-(4-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Based on Evidence


Kinase Inhibitor Screening Cascades Targeting Src Family Kinases

The compound's membership in the thiazolyl N-benzyl-substituted acetamide class, which has demonstrated Src kinase inhibition [1], supports its inclusion in kinase inhibitor screening libraries. The thioether linkage at the thiazole 2-position provides a structurally differentiated scaffold from published lead series (e.g., morpholinoethoxyphenyl analogs), enabling the exploration of novel kinase inhibitor chemical space [1]. Researchers should conduct direct comparative dose–response profiling against the closest analogs to quantify relative selectivity and potency.

Structure–Metabolism Relationship (SMR) Studies on Anisole-Containing Acetamides

The presence of the 4-methoxybenzyl group establishes a predictable O-demethylation metabolic soft spot, making this compound suitable as a probe substrate in cytochrome P450 metabolism studies [2]. Comparison with the 4-fluorobenzyl analog (CAS 942001-86-7) enables controlled investigation of how different electron-donating (methoxy) vs. electron-withdrawing (fluoro) substituents influence oxidative metabolism rates and metabolite profiles [2].

Physicochemical Property Optimization in Thiazolyl Acetamide Series

The target compound's predicted lower logP and higher tPSA relative to the 4-methylbenzyl analog (CAS 954074-41-0) make it a candidate for solubility-optimized analogue selection in early drug discovery [3]. When aqueous solubility is a limiting factor in biochemical or cell-based assays, the 4-methoxy substitution may offer practical handling advantages that justify selection over more lipophilic, less soluble alternatives.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.